Pincainide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pincainide is a novel beta-amino anilide compound with significant pharmacological properties. Initially developed by Iqb, it has been studied for its potential use in treating cardiovascular diseases, particularly arrhythmias. This compound exhibits local anesthetic properties and has been shown to be more potent than lidocaine in certain applications .
準備方法
Synthetic Routes and Reaction Conditions: Pincainide can be synthesized from 2,6-dimethylaniline through a series of chemical reactions. The synthetic route involves the formation of an intermediate, which is then further reacted to produce this compound. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Pincainide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can also be reduced, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Chemistry: Used as a model compound to study beta-amino anilide derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes, particularly in vascular smooth muscle cells.
Medicine: Explored for its antiarrhythmic properties and potential use in treating cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
作用機序
Pincainide exerts its effects by inhibiting the influx of calcium ions into cells, which reduces contractile responses in vascular smooth muscle. This mechanism is similar to that of other beta-amino anilides, where the compound blocks specific ion channels, leading to decreased excitability and contractility of muscle fibers .
類似化合物との比較
Lidocaine: Another beta-amino anilide with local anesthetic properties.
Tocainide: Similar in structure and function, used as an antiarrhythmic agent.
Encainide: A sodium channel blocker with antiarrhythmic properties.
Uniqueness of Pincainide: this compound is unique due to its higher potency compared to lidocaine and its specific effects on calcium ion influx. This makes it a valuable compound for studying the mechanisms of action of beta-amino anilides and their potential therapeutic applications .
生物活性
Pincainide is a class 1C antiarrhythmic agent, primarily used for the treatment of ventricular arrhythmias. Its mechanism of action involves the blockade of sodium channels, which stabilizes the cardiac membrane and reduces excitability. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical studies, and relevant case studies.
This compound exerts its effects primarily through the inhibition of sodium channels in cardiac myocytes. This action leads to:
- Decreased conduction velocity : By blocking sodium influx during depolarization, this compound slows down the conduction of electrical impulses in the heart.
- Prolongation of the refractory period : This helps prevent reentrant circuits that can lead to arrhythmias.
- Reduced automaticity : The drug decreases the spontaneous depolarization rate in pacemaker tissues.
Pharmacodynamics
The pharmacodynamics of this compound have been evaluated through various studies. A notable study demonstrated that this compound (at concentrations ranging from 10−5 to 10−2 M) produced a dose-dependent inhibition of noradrenaline (NA) and high potassium-induced contractions in isolated cardiac tissues. This suggests that this compound not only affects sodium channels but also modulates calcium movements within cardiac cells, further contributing to its antiarrhythmic properties .
Efficacy in Arrhythmia Management
Clinical trials have assessed the efficacy of this compound in managing different types of arrhythmias. Here are some key findings:
- Ventricular Tachycardia : In a study involving patients with recurrent ventricular tachycardia, this compound was found to significantly reduce episodes when administered at therapeutic doses .
- Atrial Fibrillation : this compound has also been used off-label for atrial fibrillation, showing effectiveness in restoring sinus rhythm in some patients.
Safety Profile
The safety profile of this compound has been evaluated through various clinical trials. Common adverse effects include:
- Cardiac Effects : Proarrhythmia, particularly in patients with structural heart disease.
- Central Nervous System Effects : Dizziness and visual disturbances have been reported.
- Gastrointestinal Disturbances : Nausea and vomiting are also noted side effects.
Case Studies
Several case studies highlight the clinical application and outcomes associated with this compound treatment:
- Case Study 1 : A 62-year-old male with a history of ischemic heart disease presented with recurrent ventricular tachycardia. Following treatment with this compound, there was a marked reduction in arrhythmic episodes, allowing for improved quality of life.
- Case Study 2 : A 45-year-old female with paroxysmal atrial fibrillation was treated with this compound after failure of other antiarrhythmic agents. The patient successfully converted to sinus rhythm within 24 hours, demonstrating the drug's efficacy in acute settings.
Comparative Data
The following table summarizes key pharmacological properties and clinical outcomes associated with this compound compared to other antiarrhythmic agents:
Property/Agent | This compound | Flecainide | Propafenone |
---|---|---|---|
Sodium Channel Blockade | Yes | Yes | Yes |
Class | 1C | 1C | 1C |
Common Indications | Ventricular arrhythmias | Atrial fibrillation | Atrial fibrillation |
Major Side Effects | Proarrhythmia, CNS effects | Proarrhythmia, dizziness | Proarrhythmia, taste disturbances |
Conversion Rate (AF) | Moderate | High | Moderate |
特性
CAS番号 |
83471-41-4 |
---|---|
分子式 |
C16H24N2O |
分子量 |
260.37 g/mol |
IUPAC名 |
2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H24N2O/c1-13-8-7-9-14(2)16(13)17-15(19)12-18-10-5-3-4-6-11-18/h7-9H,3-6,10-12H2,1-2H3,(H,17,19) |
InChIキー |
RJOUHGWLHPOQSA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCCCCC2 |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCCCCC2 |
Key on ui other cas no. |
83471-41-4 |
同義語 |
2-(hexahydroazepine)-N-(2,6-dimethylphenyl)acetamide IQB M 81 IQB-M 81 IQB-M-81 pincainide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。